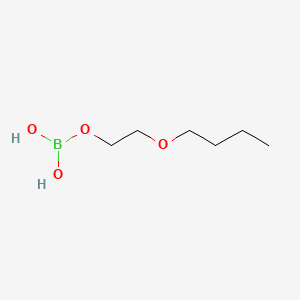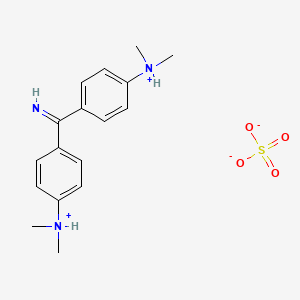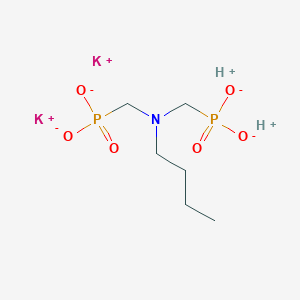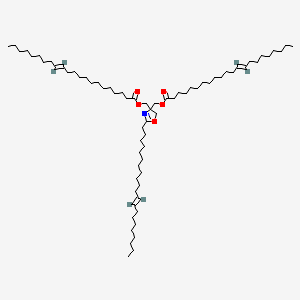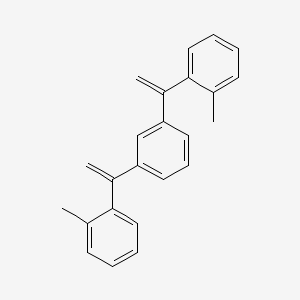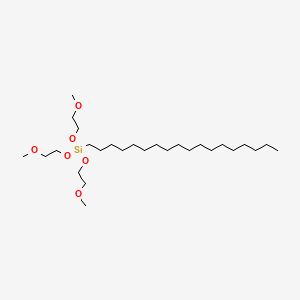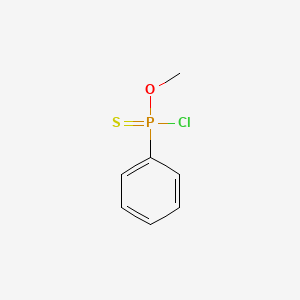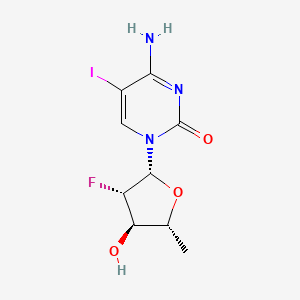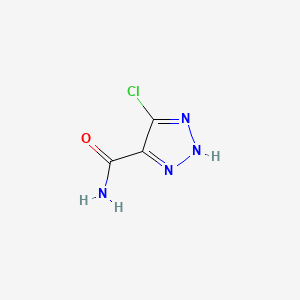
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)butan-2-one typically involves the reaction of 3-methyl-2-butanone with 2,6,6-trimethylcyclohex-2-en-1-yl derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized temperature and pressure conditions. The process may also include purification steps such as distillation or crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like or , to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols using reducing agents such as or .
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various catalysts, depending on the specific substitution reaction.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the production of fragrances and flavors due to its unique chemical structure.
Biology: In biological research, the compound may be used to study metabolic pathways and enzyme interactions, given its structural similarity to naturally occurring substances.
Medicine: While not a primary pharmaceutical agent, the compound’s derivatives may be explored for potential therapeutic applications, including anti-inflammatory or antimicrobial properties.
Industry: In the industrial sector, the compound is utilized in the manufacture of perfumes, cosmetics, and other consumer products due to its pleasant aroma and stability .
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve binding to active sites or altering the conformation of target molecules, thereby influencing biochemical pathways. The pathways involved can include oxidative stress response , signal transduction , and metabolic regulation .
Comparison with Similar Compounds
- 3-methyl-2-butanone
- 2,6,6-trimethylcyclohex-2-en-1-yl derivatives
- 3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-2-ol
Uniqueness: What sets 3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)butan-2-one apart is its specific combination of a cyclohexene ring with a butanone side chain , which imparts unique chemical properties and reactivity. This structural uniqueness makes it particularly valuable in the synthesis of complex organic molecules and specialty chemicals .
Properties
CAS No. |
64634-93-1 |
|---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-2-one |
InChI |
InChI=1S/C14H24O/c1-10-7-6-8-14(4,5)13(10)9-11(2)12(3)15/h7,11,13H,6,8-9H2,1-5H3 |
InChI Key |
SYLQLBRNBHRVCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC(C1CC(C)C(=O)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


